molecular formula C10H10Br2O3 B3267181 3-(2,6-dibromo-4-methoxyphenyl)propanoicacid CAS No. 444663-45-0

3-(2,6-dibromo-4-methoxyphenyl)propanoicacid

Cat. No.: B3267181
CAS No.: 444663-45-0
M. Wt: 337.99 g/mol
InChI Key: ZMKTYUCNQOVLNB-UHFFFAOYSA-N
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Description

3-(2,6-Dibromo-4-methoxyphenyl)propanoic acid is a halogenated aromatic propanoic acid derivative characterized by a methoxy group at the para position and bromine atoms at the ortho positions of the phenyl ring. Its structure combines electron-withdrawing bromine substituents with the electron-donating methoxy group, creating unique electronic and steric properties.

Properties

IUPAC Name

3-(2,6-dibromo-4-methoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O3/c1-15-6-4-8(11)7(9(12)5-6)2-3-10(13)14/h4-5H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKTYUCNQOVLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)CCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dibromo-4-methoxyphenyl)propanoic acid typically involves the bromination of 4-methoxyphenylpropanoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the 2 and 6 positions of the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dibromo-4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or catalysts such as palladium on carbon (Pd/C).

Major Products

    Oxidation: 3-(2,6-Dibromo-4-carboxyphenyl)propanoic acid.

    Reduction: 3-(4-Methoxyphenyl)propanoic acid.

    Substitution: 3-(2,6-Dihydroxy-4-methoxyphenyl)propanoic acid or 3-(2,6-Diamino-4-methoxyphenyl)propanoic acid.

Scientific Research Applications

3-(2,6-Dibromo-4-methoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2,6-dibromo-4-methoxyphenyl)propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine atoms and the methoxy group can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

(i) 3-(3,5-Dichloro-4-Hydroxyphenyl)Propanoic Acid ()
  • Structure : Dichloro and hydroxyl groups at positions 3,5,4 vs. dibromo and methoxy in the target compound.
  • Key Differences :
    • Halogen Effects : Chlorine (smaller, less polarizable) vs. bromine (larger, stronger electron-withdrawing effect) may alter acidity and binding interactions.
    • Substituent Position : Hydroxyl in the dichloro analog increases hydrogen-bonding capacity compared to the methoxy group in the target compound.
  • Biological Activity : The dichloro derivative showed selective antimicrobial activity against E. coli and S. aureus . Brominated analogs may exhibit enhanced lipophilicity and membrane penetration.
(ii) 3-Amino-3-(2,6-Difluoro-4-Methoxyphenyl)Propanoic Acid ()
  • Structure: Difluoro and methoxy groups at 2,6,4 positions, with an amino group on the propanoic chain.
  • Key Differences: Halogen Type: Fluorine’s high electronegativity vs. bromine’s polarizability.
  • Implications: The amino group may enhance solubility in aqueous media but reduce stability under acidic conditions.

Methoxy-Substituted Analogs

(i) 3-(2-Methoxyphenyl)Propanoic Acid ()
  • Structure : Methoxy at ortho vs. para position.
  • Electronic Effects: Para-methoxy allows resonance stabilization of the phenyl ring, enhancing electron donation compared to ortho substitution.
(ii) 3-(4-Methoxyphenyl)Pyrazole and Thiazole Derivatives ()
  • Structure: Methoxy-phenyl attached to heterocycles (pyrazole/thiazole) vs. propanoic acid.
  • Key Differences: Acidity: Propanoic acid’s carboxylic acid group (pKa ~4.8) is more acidic than heterocyclic NH groups. Bioactivity: Heterocycles often enhance target specificity in drug design, whereas propanoic acids may favor broader antimicrobial or anti-inflammatory effects.

Ester Derivatives

(i) 3-(Methylthio)Propanoic Acid Methyl/Ethyl Esters ()
  • Structure: Methylthio and ester groups vs. brominated phenylpropanoic acid.
  • Key Differences: Volatility: Esters (e.g., 3-(methylthio)propanoic acid methyl ester) are volatile aroma compounds, unlike the non-volatile carboxylic acid form .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Functional Groups Reported Activity/Properties Source
3-(2,6-Dibromo-4-methoxyphenyl)propanoic acid 2,6-Br, 4-OCH₃ Carboxylic acid Not directly reported (theoretical) -
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid 3,5-Cl, 4-OH Carboxylic acid Antimicrobial (E. coli, S. aureus)
3-Amino-3-(2,6-difluoro-4-methoxyphenyl)propanoic acid 2,6-F, 4-OCH₃, β-NH₂ Amino, carboxylic acid Not reported (synthetic intermediate)
3-(2-Methoxyphenyl)propanoic acid 2-OCH₃ Carboxylic acid Commercial reagent (no bioactivity)
3-(Methylthio)propanoic acid methyl ester CH₃S-, COOCH₃ Ester Flavor compound in pineapples

Table 2: Physicochemical Properties (Inferred)

Compound Molecular Weight (g/mol) Predicted pKa (COOH) LogP (Lipophilicity)
3-(2,6-Dibromo-4-methoxyphenyl)propanoic acid ~368 ~3.5–4.0 ~2.8–3.5
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid 249 ~4.2 (COOH), ~9.8 (OH) ~1.5–2.0
3-(Methylthio)propanoic acid methyl ester 150 Non-acidic (ester) ~1.0–1.5

Research Implications

  • Antimicrobial Potential: Brominated analogs likely outperform chlorinated ones in lipophilicity, enhancing membrane disruption in pathogens .
  • Synthetic Utility : The methoxy group’s para position stabilizes intermediates in organic synthesis, as seen in triazine derivatives () and heterocycles ().
  • Limitations: Direct data on the target compound is absent; further studies on brominated phenylpropanoic acids are needed to validate theoretical predictions.

Biological Activity

3-(2,6-Dibromo-4-methoxyphenyl)propanoic acid, also known by its chemical name and CAS number 444663-45-0, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a propanoic acid moiety attached to a dibromomethoxyphenyl group. The presence of bromine atoms and a methoxy group contributes to its unique chemical properties, which may influence its biological activity.

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds with brominated phenolic structures have been shown to possess antimicrobial properties. For instance, bromophenols derived from marine algae exhibit significant inhibition against various pathogens .
  • Anticancer Activity : Studies have demonstrated that brominated compounds can induce apoptosis in cancer cell lines. For example, certain bromophenols have been reported to inhibit cell proliferation in ovarian cancer cell lines through mechanisms such as DNA repair alteration and reactive oxygen species (ROS) production .

Antimicrobial Effects

3-(2,6-Dibromo-4-methoxyphenyl)propanoic acid's potential antimicrobial effects are supported by the activities of similar brominated compounds. These compounds have shown efficacy against bacteria and fungi, suggesting that this compound may also exhibit similar properties.

Anticancer Properties

The anticancer potential of 3-(2,6-dibromo-4-methoxyphenyl)propanoic acid can be inferred from studies on related compounds. For instance:

  • Cytotoxicity : In vitro studies have shown that bromophenols can effectively inhibit the growth of cancer cells such as SK-OV-3 (ovarian cancer) and HepG2 (liver cancer) with IC50 values indicating their potency .
  • Mechanisms of Action : The anticancer effects are often mediated through the induction of apoptosis and cell cycle arrest. Specific pathways involve the inhibition of poly (ADP-ribose) polymerase (PARP) activity and modulation of ROS levels .

Case Studies

  • In Vitro Studies : A study examining the cytotoxic effects of various brominated phenolic compounds found that certain derivatives exhibited significant growth inhibition in cancer cell lines. The study highlighted that these compounds could induce apoptosis through mitochondrial pathways .
  • In Vivo Studies : An animal model demonstrated that a structurally similar compound could inhibit tumor growth in xenograft models, emphasizing the potential for therapeutic applications in oncology .

Data Tables

Compound NameCAS NumberBiological ActivityIC50 (µM)References
3-(2,6-Dibromo-4-methoxyphenyl)propanoic acid444663-45-0Antimicrobial, AnticancerTBD,
Bromophenol 1TBDCytotoxicity in SK-OV-35.0
Bromophenol 2TBDInhibition of PARPTBD

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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3-(2,6-dibromo-4-methoxyphenyl)propanoicacid

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